Flavona

Descripción general

Descripción

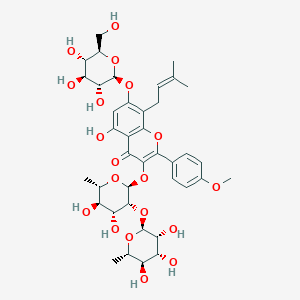

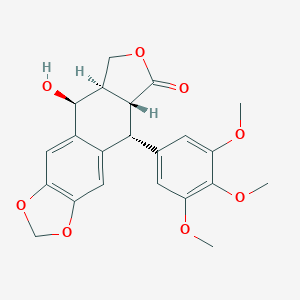

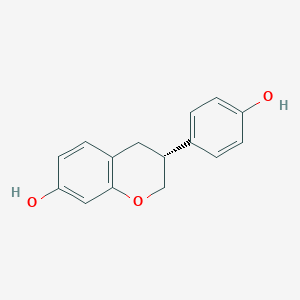

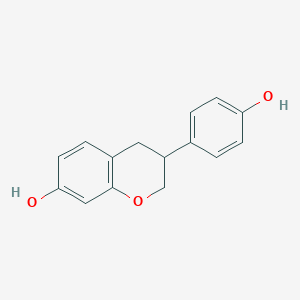

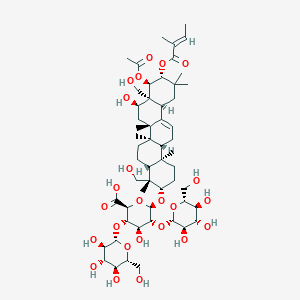

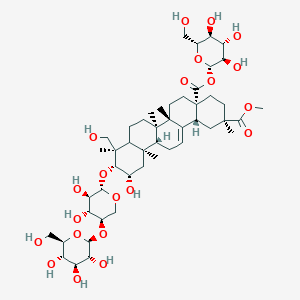

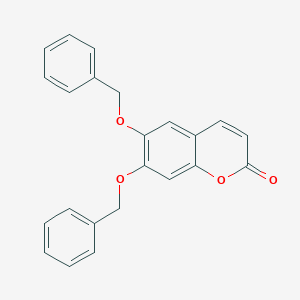

La flavona es un compuesto que se encuentra de forma natural y pertenece a la clase de los flavonoides, que son compuestos polifenólicos que se encuentran en varias plantas. La estructura de la this compound se caracteriza por una columna vertebral de 2-fenilcroman-4-ona. Las flavonas están ampliamente distribuidas en el reino vegetal y son conocidas por sus diversas actividades biológicas, incluidas las propiedades antioxidantes, antiinflamatorias y anticancerígenas .

Aplicaciones Científicas De Investigación

Las flavonas tienen una amplia gama de aplicaciones de investigación científica:

Química: Las flavonas se utilizan como bloques de construcción en la síntesis de varios compuestos orgánicos.

Biología: Las flavonas se estudian por su papel en los mecanismos de defensa de las plantas y sus interacciones con otras biomoléculas.

Medicina: Las flavonas exhiben potenciales efectos terapéuticos, incluidas actividades anticancerígenas, antiinflamatorias y antimicrobianas. Se están investigando por su posible uso en el tratamiento de diversas enfermedades, incluidos el cáncer, las enfermedades cardiovasculares y los trastornos neurodegenerativos.

Industria: Las flavonas se utilizan como antioxidantes naturales en alimentos y productos cosméticos.

Mecanismo De Acción

Las flavonas ejercen sus efectos a través de varios mecanismos:

Actividad antioxidante: Las flavonas eliminan los radicales libres e inhiben el estrés oxidativo, protegiendo así las células del daño.

Actividad antiinflamatoria: Las flavonas inhiben la producción de citocinas y enzimas proinflamatorias, como la ciclooxigenasa y la lipooxigenasa.

Actividad anticancerígena: Las flavonas inducen la apoptosis en las células cancerosas al dirigirse a múltiples vías de señalización, incluida la vía del factor nuclear kappa B y la vía de la proteína quinasa activada por mitógenos

Safety and Hazards

When handling flavone, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

In order to obtain new biologically active compounds based on the flavone scaffold, two main directions can be outlined, offering future research perspectives. One research direction involves using natural flavones already recognized for their therapeutic potential as precursors . Another direction is the development of a one-pot facile route for the BiCl3/RuCl3-mediated synthesis of functionalized flavones .

Análisis Bioquímico

Biochemical Properties

Flavone synthase I from Daucus carota (DcFNS I) has been studied for its role in converting flavanones to flavones . The recombinant DcFNS I was expressed in the form of the glutathione-S-transferase fusion protein . It accepted naringenin, pinocembrin, and eriodictyol as substrates .

Cellular Effects

Flavones exhibit a wide range of functions in physiology, biochemistry, and ecology, for example, in UV protection, flower coloration, interspecies interaction, and plant defense . Moreover, flavones have been utilized in the chemotaxonomy of some plants as useful markers .

Molecular Mechanism

The molecular mechanism of Flavone involves its interaction with various biomolecules. For instance, the recombinant DcFNS I against naringenin were 0.183 nmol mg −1 s −1 and 0.0121 s −1, and 0.175 nmol mg −1 s −1 and 0.0116 s −1 against pinocembrin .

Metabolic Pathways

Flavones are involved in various metabolic pathways. They interact with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Existen varios métodos para la síntesis de flavonas:

Reacción de Allan-Robinson: Este método implica la condensación de o-hidroxiacetofenonas con aldehídos aromáticos en presencia de un catalizador ácido.

Síntesis de Auwers: Esto implica la ciclación de o-hidroxicalconas utilizando condiciones ácidas.

Reordenamiento de Baker-Venkataraman: Este método implica el reordenamiento de fenoles o-acilados a flavonas utilizando una base.

Reacción de Algar-Flynn-Oyamada: Esto implica la ciclación oxidativa de calconas utilizando peróxido de hidrógeno en presencia de una base

Métodos de producción industrial: La producción industrial de flavonas generalmente implica la extracción de materiales vegetales ricos en flavonoides, seguida de procesos de purificación. Las técnicas como la extracción asistida por ultrasonidos, la extracción con fluidos supercríticos y la extracción asistida por microondas se utilizan comúnmente para obtener altos rendimientos de flavonas a partir de fuentes naturales .

Análisis De Reacciones Químicas

Las flavonas experimentan varias reacciones químicas, que incluyen:

Oxidación: Las flavonas pueden oxidarse para formar flavonoles. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Las flavonas pueden reducirse a flavanonas utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Las flavonas pueden experimentar reacciones de sustitución electrófila, particularmente en el anillo aromático. .

Principales productos formados:

Oxidación: Flavonoles

Reducción: Flavanonas

Sustitución: Flavonas halogenadas o nitradas

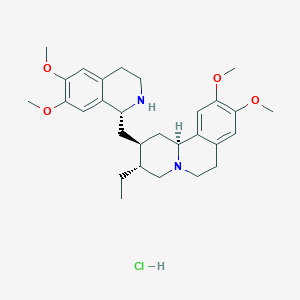

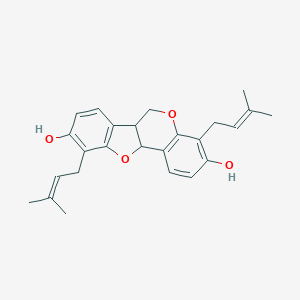

Comparación Con Compuestos Similares

Las flavonas se comparan con otros compuestos similares, como flavonoles, flavanonas y auronas:

Flavonoles: Similares a las flavonas, pero tienen un grupo hidroxilo en la posición 3. Exhiben una mayor actividad antioxidante.

Flavanonas: Difieren de las flavonas por la saturación del doble enlace C2-C3. Tienen diferentes actividades biológicas y son menos comunes en la naturaleza.

Auronas: Estructuralmente relacionadas con las flavonas, pero tienen un cierre de anillo diferente.

Compuestos similares:

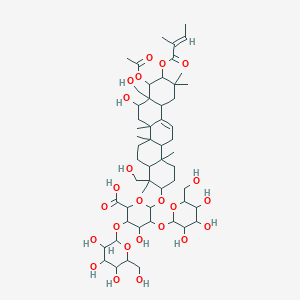

- Apigenina

- Luteolina

- Crisina

- Baicaleína

- Tangeretina

Propiedades

IUPAC Name |

2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBFFQKBGNRLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022048 | |

| Record name | Flavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

525-82-6 | |

| Record name | Flavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLAVONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Flavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2V45N7G3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 °C | |

| Record name | Flavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

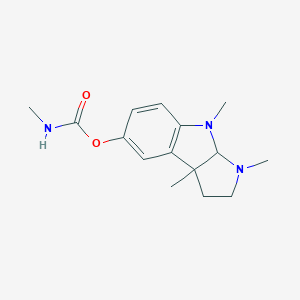

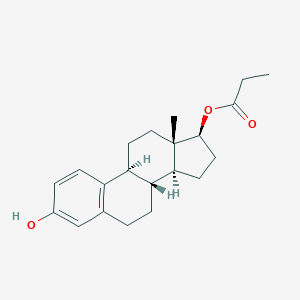

Feasible Synthetic Routes

A: Flavones are a class of flavonoids, which are natural plant secondary metabolites. [, , ] They contribute to the vibrant colors of many fruits and vegetables and are a significant component of a balanced diet. [, ] Flavones are found in various plants, including rice, buckwheat, citrus fruits, and herbs like parsley. [, , ]

A: Flavones share a common backbone structure consisting of two benzene rings (A and B) connected by a heterocyclic pyran ring (C). [, ]

A: The number and position of hydroxyl groups, particularly at the C3 and C5 positions, significantly impact a flavone's ability to act as a matrix in MALDI-MS analysis. [] For instance, quercetin and morin, both penta-hydroxyl flavones, demonstrated superior matrix characteristics compared to commonly used matrices. []

A: Hydroxyl groups, especially those at the 3, 5, and 2' positions, are crucial for forming fluorescent complexes with metal ions. [] Morin, a pentahydroxyflavone, demonstrates this property by forming highly fluorescent complexes with Al3+ ions. [] This complexation is used in analytical techniques, including fiber optic sensing, for metal detection. []

A: Flavones exhibit distinctive UV-Vis absorption spectra, typically with two intense absorption bands. Band I appears in the range of 320-380 nm, while Band II falls between 240-270 nm. [] The position of these bands can shift upon complexation with reagents or metal ions, aiding in their identification and analysis. []

A: Research suggests that a 6-hydroxyflavone exhibits stronger antiproliferative activity against MDA-MB-231 cells compared to its 6-methoxyflavone counterpart or when the carbonyl group is replaced with an oxime ether. [] This highlights the importance of the 6-hydroxyl group for activity in this specific context.

A: Yes, O-carboxyalkylated flavones are not only recognized for their biological activities but also serve as vital intermediates in the synthesis of diverse flavone derivatives. [] This highlights their versatility as building blocks in organic synthesis.

A: Diacetone-D-glucose (DAG) has been successfully employed as a chiral auxiliary in the stereoselective synthesis of both N-carboxyalkylated and O-carboxyalkylated flavones. [] This method utilizes dynamic kinetic resolution (DKR) to achieve high enantioselectivity. []

A: FNS II is a microsomal NADPH-dependent cytochrome P450 monooxygenase that plays a crucial role in the biosynthesis of flavones. [] This enzyme catalyzes the direct conversion of flavanones to flavones, representing a key branch point in the flavonoid biosynthetic pathway. []

A: Studies in Gerbera hybrids reveal that the CYP93B2 gene, encoding FNS II, is only transcribed in lines possessing the dominant fns allele. [] Furthermore, the transcription level of CYP93B2 correlates with measured FNS II enzyme activity and flavone accumulation during flower development. []

A: Yes, functional expression of the CYP93B2 gene in yeast has been achieved, and microsomes isolated from these yeast cells demonstrate FNS II activity by converting [14C]-labeled flavanones to their corresponding [14C]-labeled flavones. []

A: Yes, various fungal cultures have been shown to metabolize flavones into novel derivatives. For example, Aspergillus alliaceous converts chrysin (5,7-dihydroxyflavone) to 4'-hydroxychrysin, while Beauveria bassiana transforms it into chrysin 7-O-beta-D-4-O-methylglucopyranoside. []

A: The type and position of substituents on the flavone skeleton influence its antioxidant properties. [] For instance, the presence of hydroxyl groups generally enhances antioxidant activity, while the introduction of methoxy or glycosyl groups can alter the activity profile. []

A: Yes, screening of a large library of flavonoids revealed that only flavones, not other flavonoid classes, exhibited inhibitory activity against tankyrases. [] Crystallographic studies demonstrated that these flavones bind to the nicotinamide binding site of tankyrase 2. [] The potency and selectivity of the flavone inhibitors are influenced by the specific substitutions on the flavone core. []

ANone: Several analytical techniques are employed for flavone analysis, including:

- Spectrophotometry: This method utilizes the UV-Vis absorbance properties of flavones for quantification, often employing colorimetric assays with specific reagents like aluminum chloride. [, ]

- High-performance liquid chromatography (HPLC): Coupled with various detectors like UV-Vis or mass spectrometry, HPLC enables separation and quantification of individual flavones in complex mixtures. []

- Mass spectrometry (MS): Coupled with separation techniques like HPLC or used directly, MS provides accurate mass measurements and fragmentation patterns, facilitating structural identification and quantification of flavones. [, ]

A: C-Glycosyl flavones, including vitexin, isovitexin, isovitexin-6″-O-α-l-glucoside, and dulcinoside, are major polyphenols in mung bean seeds and are associated with various biological activities. [] Ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is employed to quantify these compounds in plasma and tissues, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. []

A: Research suggests that while some flavones may not possess potent antibacterial activity on their own, they can enhance the efficacy of antibiotics and innate antimicrobials against Pseudomonas aeruginosa. [] This synergistic effect, combined with their potential to activate the T2R14 bitter taste receptor in respiratory epithelial cells and stimulate nitric oxide production, highlights their potential as topical therapeutics for respiratory infections. []

A: While specific information about flavones' impact on drug-metabolizing enzymes is limited in the provided research, it's known that flavonoids, in general, can interact with and modulate the activity of various cytochrome P450 enzymes, impacting drug metabolism. [] Further research is needed to elucidate specific flavone-enzyme interactions.

A: Studies on Dorotheanthus bellidiformis demonstrate that temperature significantly affects the stability of anthocyanin pigments, with a marked decline observed between 60 and 80 °C. [] Light exposure also contributes to anthocyanin degradation, highlighting the importance of controlled storage and processing conditions to preserve these pigments. []

A: Orthogonal design is a statistical method employed to optimize complex processes, including the extraction of natural products like flavones. [] This approach allows for efficient evaluation of multiple factors (e.g., solvent concentration, temperature, extraction time) and their interactions to determine the optimal conditions for maximizing yield and purity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.